molecular formula C12H12N6S B13681557 5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B13681557
M. Wt: 272.33 g/mol
InChI Key: ZFCMNIMBEFAUFG-UHFFFAOYSA-N
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Description

5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a complex organic compound that belongs to the class of triazolotriazines This compound is characterized by its unique structure, which includes a triazolo ring fused with a triazine ring, and a methylthio group attached to the triazine ring

Preparation Methods

The synthesis of 5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolo ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolo ring.

    Introduction of the methylthio group: The methylthio group is introduced through nucleophilic substitution reactions using methylthiolating agents.

    Formation of the triazine ring: The final step involves the cyclization of the intermediate compounds to form the triazine ring, resulting in the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the triazine ring, using reducing agents such as sodium borohydride.

    Substitution: The aromatic ring and the triazine ring can participate in electrophilic and nucleophilic substitution reactions, respectively. Common reagents include halogens, alkylating agents, and nucleophiles.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine can be compared with other triazolotriazine derivatives, such as:

    5-(Methylthio)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure but with a phenyl group instead of an m-tolyl group.

    5-(Methylthio)-2-(p-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H12N6S

Molecular Weight

272.33 g/mol

IUPAC Name

2-(3-methylphenyl)-5-methylsulfanyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

InChI

InChI=1S/C12H12N6S/c1-7-4-3-5-8(6-7)9-14-11-16-12(19-2)15-10(13)18(11)17-9/h3-6H,1-2H3,(H2,13,14,15,16,17)

InChI Key

ZFCMNIMBEFAUFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NC(=NC3=N2)SC)N

Origin of Product

United States

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